molecular formula C12H20N4O2S B2517714 4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide CAS No. 1326819-38-8

4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide

Cat. No. B2517714
CAS RN: 1326819-38-8
M. Wt: 284.38
InChI Key: WXLRZPCJOOFTBG-UHFFFAOYSA-N
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Description

The compound 4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide is a derivative of imidazole and thiazole, which are heterocyclic compounds featuring a five-membered ring structure. Imidazole derivatives are known for their potential pharmacological activities, and the imidazole-4,5-dicarboxylic acid scaffold, in particular, can be derivatized with various substituents, including amino acid esters, to yield compounds with diverse biological activities . Thiazole derivatives, such as 5-aminothiazole-4-carboxamide, are precursors for the synthesis of more complex molecules, including thiazole pyrimidines, which have been studied for their potential use in industrial applications due to their high yield and environmentally friendly synthesis methods .

Synthesis Analysis

The synthesis of imidazole-4,5-dicarboxamides involves derivatization with amino acid esters, resulting in a library of compounds with symmetrically and dissymmetrically substituted derivatives . The process includes parallel synthesis, purification by column chromatography, and characterization by LC-MS and 1H-NMR spectroscopy. The final products are submitted for screening to identify potential biological activities. Similarly, the synthesis of 5-aminothiazole-4-carboxamide, a related compound, starts with aminocyanacetamide and results in a high total yield of 79%, indicating an efficient synthesis process suitable for industrial production .

Molecular Structure Analysis

The molecular structure of imidazole and thiazole derivatives is characterized by intramolecular hydrogen bonding, which influences the conformation of the molecule and the presentation of pharmacophores . The orientation of isomers can be determined by comparing their spectra and color reactions, as demonstrated in the study of nucleosides derived from 5-aminoimidazole-4-carboxamide and 4-aminoimidazole-5-carboxamide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole and thiazole derivatives are crucial for the development of compounds with potential anticancer activity. For instance, nucleosides derived from 4-aminoimidazole-5-carboxamide have been tested for their ability to inhibit the growth of Ehrlich ascites carcinoma in mice, indicating the significance of the chemical reactions in producing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. The purity of the compounds is assessed by LC-MS, and their structures are confirmed by 1H-NMR spectroscopy . The color reactions and spectral data provide additional information on the properties of the nucleoside derivatives, which are relevant for their potential use as anticancer agents . The high yield and environmentally friendly synthesis of 5-aminothiazole-4-carboxamide also highlight the importance of understanding the physical and chemical properties for industrial scalability .

Scientific Research Applications

AMPK Activation and Metabolic Regulation

  • The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is utilized as an AMPK activator, significantly influencing the physiological regulation of metabolism and cancer pathogenesis. Studies highlight its AMPK-dependent and independent effects, underscoring its complex role beyond merely activating AMPK, impacting metabolism, hypoxia, exercise, nucleotide synthesis, and cancer mechanisms (Visnjic et al., 2021).

Synthetic Chemistry and Drug Design

  • In synthetic chemistry, cyclic imines, including similar structures, are employed in Ugi and Joullié-Ugi reactions to create conformationally restricted compounds for potential use as drug candidates, highlighting their role in the efficient synthesis of N-heterocyclic motifs found in pharmaceuticals (Nazeri et al., 2020).

Antitumor and Antimicrobial Applications

  • Imidazole derivatives, including structures akin to the specified compound, have been reviewed for their antitumor activity, revealing their potential as candidates for new antitumor drugs and exploring their diverse biological properties (Iradyan et al., 2009).

Antitubercular Activity

  • The modification of isoniazid (INH) structure to include similar compounds has been evaluated for anti-tubercular activity, demonstrating significant activity against various Mycobacterium species. This underscores the compound's utility in addressing drug-resistant tuberculosis strains (Asif, 2014).

Agricultural and Pharmaceutical Production

  • 3- and 4-substituted amino-1,2,4-triazoles, structurally related to the queried compound, are utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, highlighting their versatility in fine organic synthesis (Nazarov et al., 2021).

properties

IUPAC Name

4-amino-3-N-(2-methylpropyl)-5-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-6(2)5-14-11(17)9-8(13)10(19-16-9)12(18)15-7(3)4/h6-7H,5,13H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLRZPCJOOFTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide

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